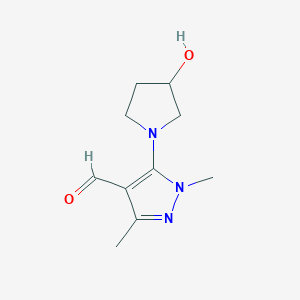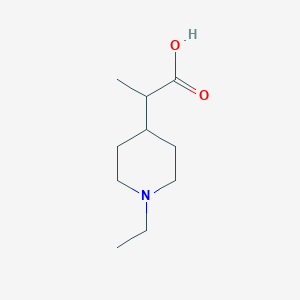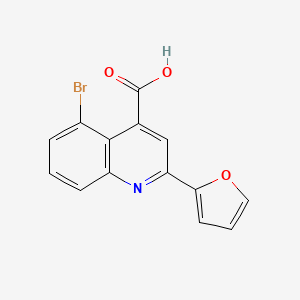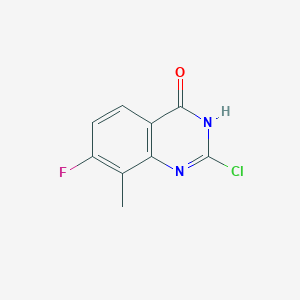
(1-Bromopent-4-en-2-yl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromopent-4-en-2-yl)cyclopentane: is an organic compound with the molecular formula C10H17Br . It is a brominated derivative of cyclopentane, featuring a bromine atom attached to a pentenyl group, which is in turn bonded to a cyclopentane ring. This compound is of interest in various fields of research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromopent-4-en-2-yl)cyclopentane typically involves the bromination of a suitable precursor. One common method is the addition of bromine to a pentenylcyclopentane derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Bromopent-4-en-2-yl)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, amines, or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Bromopent-4-en-2-yl)cyclopentane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins. Its unique structure allows for the creation of materials with specific properties.
Wirkmechanismus
The mechanism of action of (1-Bromopent-4-en-2-yl)cyclopentane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene, often through an E2 mechanism.
Vergleich Mit ähnlichen Verbindungen
- (1-Chloropent-4-en-2-yl)cyclopentane
- (1-Iodopent-4-en-2-yl)cyclopentane
- (1-Fluoropent-4-en-2-yl)cyclopentane
Comparison: Compared to its chloro, iodo, and fluoro analogs, (1-Bromopent-4-en-2-yl)cyclopentane exhibits unique reactivity due to the bromine atom’s size and electronegativity. Bromine is larger and less electronegative than chlorine and fluorine, making it a better leaving group in substitution reactions. it is less reactive than iodine, which is even larger and less electronegative.
Conclusion
This compound is a versatile compound with significant applications in various fields of research and industry
Eigenschaften
Molekularformel |
C10H17Br |
|---|---|
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
1-bromopent-4-en-2-ylcyclopentane |
InChI |
InChI=1S/C10H17Br/c1-2-5-10(8-11)9-6-3-4-7-9/h2,9-10H,1,3-8H2 |
InChI-Schlüssel |
DDPAAGMJSINMDM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CBr)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-[methyl(prop-2-YN-1-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13164037.png)


![N-[(3-Methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13164058.png)



![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)




![9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13164116.png)
